molecular formula C10H11N9O3S2 B4629073 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B4629073
M. Wt: 369.4 g/mol
InChI Key: KLLLYFNNZKTPGY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, which are then coupled together under specific conditions. Common reagents used in these reactions include various amines, thiols, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more hydrogenated product.

Scientific Research Applications

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different functional groups.

    This compound: Similar in structure but with different heterocyclic rings.

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N9O3S2/c1-2-21-8(20)5-4(3-23-10-15-14-9(12)24-10)19(18-13-5)7-6(11)16-22-17-7/h2-3H2,1H3,(H2,11,16)(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLYFNNZKTPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N9O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate

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